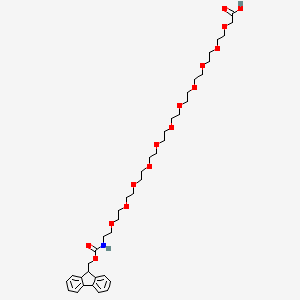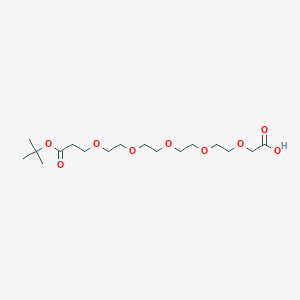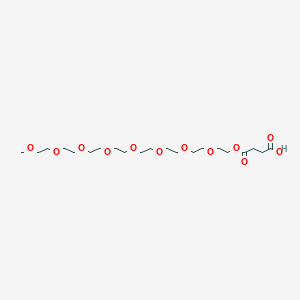![molecular formula C21H13Cl2N3O2S B8106008 6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B8106008.png)
6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AAPK-25 is a potent and selective dual inhibitor of Aurora kinases and Polo-like kinases (PLK). It has shown significant anti-tumor activity by causing mitotic delay and arresting cells in prometaphase, followed by a surge in apoptosis . AAPK-25 targets Aurora-A, Aurora-B, and Aurora-C with dissociation constant (Kd) values ranging from 23 to 289 nM, and PLK1, PLK2, and PLK3 with Kd values ranging from 55 to 456 nM .
Preparation Methods
The synthesis of AAPK-25 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a naphthalene-based intermediate, followed by a series of reactions to introduce the necessary functional groups. The final step involves coupling the intermediate with a suitable reagent to form AAPK-25 . Industrial production methods for AAPK-25 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
AAPK-25 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AAPK-25 can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
AAPK-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of Aurora kinases and PLK . In biology, AAPK-25 is employed to investigate cell cycle regulation and mitotic processes . In medicine, it has shown promise as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells . Additionally, AAPK-25 is used in industry for the development of new anti-cancer drugs and as a reference compound in drug discovery .
Mechanism of Action
AAPK-25 exerts its effects by inhibiting the activity of Aurora kinases and PLK, which are crucial for cell division and mitosis. By targeting these kinases, AAPK-25 disrupts the normal progression of the cell cycle, leading to mitotic delay and cell arrest in prometaphase . This disruption is followed by increased phosphorylation of histone H3 at serine 10, a biomarker for mitotic block, and ultimately results in apoptosis . The molecular targets of AAPK-25 include Aurora-A, Aurora-B, Aurora-C, PLK1, PLK2, and PLK3 .
Comparison with Similar Compounds
AAPK-25 is unique in its dual inhibition of both Aurora kinases and PLK, which sets it apart from other compounds that target only one of these kinase families. Similar compounds include VX-680 (Tozasertib), which is a selective inhibitor of Aurora kinases, and BI 2536, a selective inhibitor of PLK1 . Unlike AAPK-25, these compounds do not target both kinase families simultaneously, making AAPK-25 a valuable tool for studying the combined inhibition of Aurora kinases and PLK .
Properties
IUPAC Name |
6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-17-6-4-15(11-18(17)23)19(27)25-16-5-3-12-9-14(2-1-13(12)10-16)20(28)26-21-24-7-8-29-21/h1-11H,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRITYVDXXFOOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C=C1C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide](/img/structure/B8105931.png)
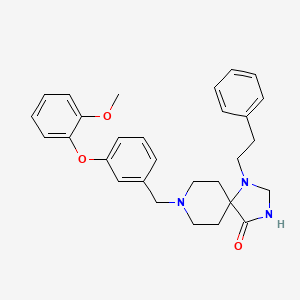
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide](/img/structure/B8105945.png)
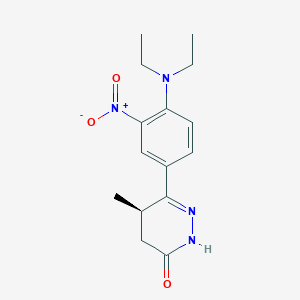
![(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B8105958.png)

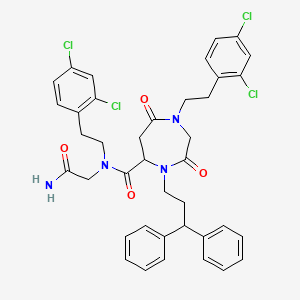
![2,2'-[[6,6,12,12-tetrakis(4-hexylphenyl)-s-indacenodithieno[3,2-b]thiophene]methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis(propanedinitrile)](/img/structure/B8105995.png)
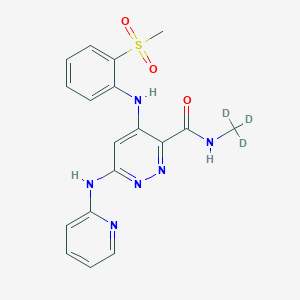
![6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8106001.png)

